Nodosin

Übersicht

Beschreibung

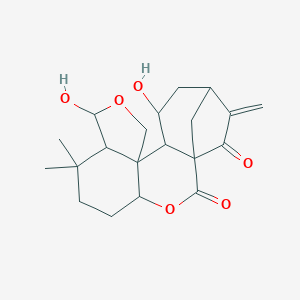

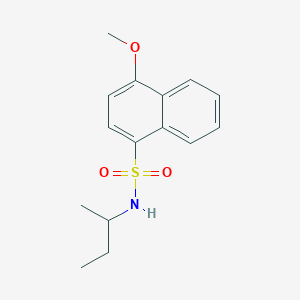

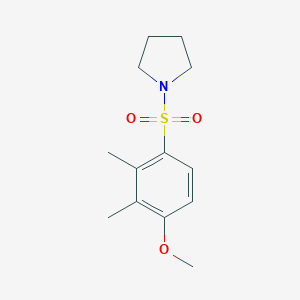

Nodosin is a diterpenoid extracted from the medicinal plant Rabdosia serra (Maxim.) Hara . It has a molecular weight of 362.42 .

Molecular Structure Analysis

The molecular formula of Nodosin is C20H26O6 . The structure of Nodosin has been derived to be 1,3,5,8–tetrahydroxy–2,7–dimethylanthraquinone .

Chemical Reactions Analysis

Nodosin has been found to inhibit the growth of various solid cancer cell lines . It inhibits the proliferation of colorectal cancer cells in a dose- and time-dependent manner .

Physical And Chemical Properties Analysis

Nodosin has a molecular weight of 362.42 and is a solid at room temperature . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Anti-Colorectal Cancer Effect

Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra (Maxim.) Hara, has been found to inhibit the growth of colorectal cancer (CRC) cells . It inhibits cell proliferation by inhibiting DNA synthesis and induces cell death by inducing oxidative stress, apoptosis, and autophagy in cells . In vivo, Nodosin inhibited tumor growth and induced cells to undergo apoptosis and autophagy without significant toxic effects .

Anti-Esophageal Squamous Cell Carcinoma Effect

Epinodosin has shown an effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) . It suppresses cell proliferation, invasion, and migration, and induces ESCC cell apoptosis . Epinodosin remarkably affected the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway . In vivo, Epinodosin could attenuate the growth of ESCC tumors .

Mediating miRNA-143-3p/Bcl-2 Axis

Epinodosin suppresses cell viability, invasion, and migration, while induces ESCC cell apoptosis by mediating miRNA-143-3p and Bcl-2 . The expression of p53, Bim, and Bax was upregulated, while that of Bcl-2 was downregulated in tumor tissues .

Antibacterial Properties

Epinodosin has shown antibacterial biological characteristics . However, the specific mechanisms and applications of these properties are still under investigation.

Antitumor Biological Characteristics

Both Epinodosin and Nodosin have shown antitumor biological characteristics . They have been found to have an effective inhibitory effect on various types of cancers .

Inducing Oxidative Stress

Nodosin can induce oxidative stress in cells . It downregulates tribbles pseudokinase 3 and upregulates oxidative stress-induced growth inhibitor 1 to induce oxidative stress in cells .

Wirkmechanismus

Target of Action

Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .

Mode of Action

Epindosin operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .

Biochemical Pathways

By blocking the effect of acetylcholine, Epindosin can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .

Pharmacokinetics

When administered intramuscularly, the onset of action can be observed within 20-30 minutes .

Result of Action

The primary result of Epindosin’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .

Action Environment

The efficacy and stability of Epindosin can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking Epindosin .

Eigenschaften

IUPAC Name |

9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJEEIAFBHYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330613 | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

CAS RN |

10391-09-0 | |

| Record name | NODOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)

![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)